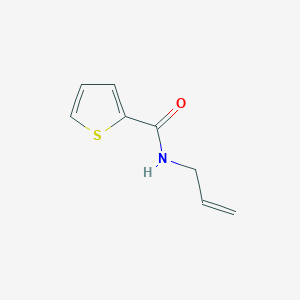
N-prop-2-enylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-prop-2-enylthiophene-2-carboxamide, also known as PETCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. PETCM is a heterocyclic compound that contains a thiophene ring and an amide group.
Applications De Recherche Scientifique
Radiosensitizers and Cytotoxins
Compounds similar to N-prop-2-enylthiophene-2-carboxamide, such as those with nitrothiophene moieties, have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds were synthesized to investigate their in vitro efficacy in radiosensitizing hypoxic mammalian cells and selectively acting as cytotoxins. The study found that compounds with tertiary amine bases or oxiranes exhibited potent radiosensitizing properties, although systemic toxicity at higher doses was a limiting factor (Threadgill et al., 1991).
Light Harvesting Polymers for Photovoltaic Cells
Another research application of thiophene derivatives involves their use in photovoltaic (PV) cells. Carboxylated polythiophenes, closely related in functional group to this compound, were studied as alternative photosensitizers for nanocrystalline TiO2 PV cells. These compounds achieved an overall solar-to-electric energy conversion efficiency of about 1.5%, showcasing their potential in regenerative electrochemical photovoltaic applications. The presence of carboxylic groups was believed to enhance adsorption and charge transport, highlighting a promising direction for optimizing PV performance (Young‐gi kim et al., 2003).
Antipathogenic Activity
Thiourea derivatives, which share a sulfide functionality with this compound, have been synthesized and assessed for their antipathogenic activity. These compounds showed significant inhibitory effects against bacteria known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of these derivatives in developing new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Fluorescence "Turn-on" Sensing
Thiophene-based compounds, including those with carboxamide functionality, have been employed as fluorescence "turn-on" sensors for carboxylate anions. The study demonstrates how the interaction between carboxamide-functionalized fluorophores and carboxylate anions leads to significant fluorescence enhancement, which can be utilized in sensing applications (Dae-Sik Kim & K. Ahn, 2008).
Antifouling Properties of Nanofiltration Membranes
Investigations into the antifouling properties of polyamide nanofiltration membranes revealed that reducing the density of surface carboxyl groups, which are structurally related to this compound, could improve membrane antifouling properties. This study highlights the significant role of surface chemistry in the development of more efficient water treatment technologies (Yinghui Mo et al., 2012).
Mécanisme D'action
Target of Action
N-(Prop-2-en-1-yl)thiophene-2-carboxamide is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Thiophene derivatives have been found to have a variety of effects at the molecular and cellular level, contributing to their diverse pharmacological properties .
Propriétés
IUPAC Name |
N-prop-2-enylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-2-5-9-8(10)7-4-3-6-11-7/h2-4,6H,1,5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGECLJXFUPJOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2534088.png)

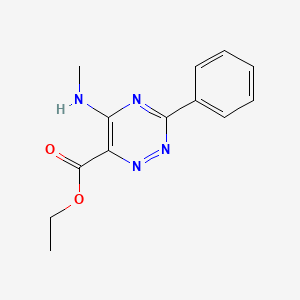
![1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2534093.png)
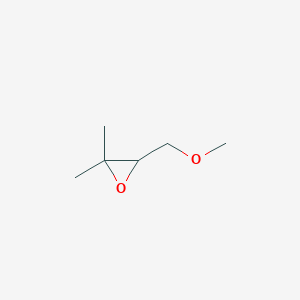
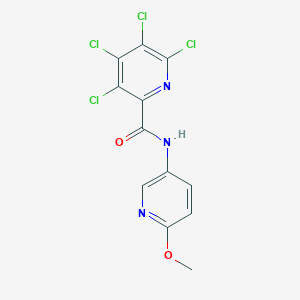

![N-(3-chloro-4-methylphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2534102.png)
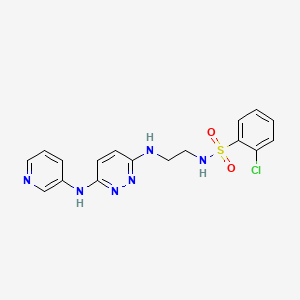
![(Z)-ethyl 1-benzyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2534105.png)
![3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2534107.png)
![1,3-dimethyl-5-{[4-(3-oxo-1-butenyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2534108.png)
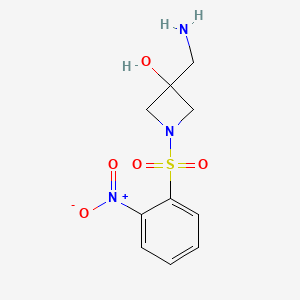
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2534110.png)